N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide
Description
Properties
CAS No. |
88137-99-9 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[4-[5-(2-methylimidazol-1-yl)pentoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H23N3O2/c1-14-18-10-12-20(14)11-4-3-5-13-22-17-8-6-16(7-9-17)19-15(2)21/h6-10,12H,3-5,11,13H2,1-2H3,(H,19,21) |
InChI Key |
MCPUHHYGMKFCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCCCOC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pentyl Intermediate
- The imidazole ring is introduced via nucleophilic substitution or reductive amination techniques.
- A common method involves the reductive alkylation of 2-methylimidazole with a suitable pentyl aldehyde or ketone precursor.
- Reductive amination is typically performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents in solvents such as tetrahydrofuran (THF) or ethanol.
- Reaction conditions: room temperature to mild heating (25–70°C), inert atmosphere to prevent oxidation, reaction times ranging from 2 to 16 hours depending on the reducing agent and scale.
Formation of the Ether Linkage to the Phenyl Ring
- The pentyl-imidazole intermediate is coupled to a 4-hydroxyphenyl derivative via nucleophilic substitution.
- The phenol group is deprotonated using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in dry solvents like THF or dimethylformamide (DMF).
- The alkyl halide or tosylate derivative of the pentyl-imidazole is then reacted with the phenolate ion to form the ether bond.
- Typical reaction conditions: room temperature to reflux, 2–16 hours, under anhydrous conditions to maximize yield.
- Use of phase transfer catalysts or additives like potassium iodide (KI) can enhance reaction rates.
Acetylation to Form the Acetamide
- The amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride.
- The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile.
- Base catalysts like pyridine or triethylamine are used to scavenge the acid byproducts.
- Reaction conditions: 0–25°C, 1–3 hours.
- The product is purified by recrystallization from ethanol or by chromatographic techniques.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Methylimidazole + 5-bromopentanal (or ketone) | NaBH4 or LiAlH4, THF, RT, 2–16 h | 5-(2-Methyl-1H-imidazol-1-yl)pentyl intermediate |
| 2 | 5-(2-Methyl-1H-imidazol-1-yl)pentyl bromide + 4-hydroxyphenylamine | NaH or K2CO3, dry THF or DMF, RT to reflux, 2–16 h | N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)amine |
| 3 | N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)amine + Ac2O or AcCl | Pyridine or Et3N, DCM, 0–25°C, 1–3 h | N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide |
Research Findings and Optimization Notes
- Base selection : Using sodium hydride (NaH) in dry THF has been shown to improve the yield of the ether formation step compared to potassium carbonate in DMF, likely due to more complete deprotonation of the phenol and better nucleophilicity.
- Solvent effects : Anhydrous conditions and aprotic solvents such as THF or DMF are critical to prevent side reactions and hydrolysis.
- Reaction time and temperature : Longer reaction times (up to 16 hours) at room temperature favor higher yields in the nucleophilic substitution step, while acetylation is efficiently completed within a few hours at mild temperatures.
- Purification : Recrystallization from ethanol and washing with ice-cold water effectively remove impurities and unreacted starting materials.
- Microwave-assisted synthesis : For reductive amination steps, microwave irradiation at 170°C for 90 minutes has been reported to reduce reaction times significantly compared to conventional heating.
Analytical Data Supporting Preparation
Typical characterization data for the final compound include:
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| 6M HCl, reflux (110°C, 24 hrs) | HCl | 4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)aniline + Acetic acid | Acid-catalyzed cleavage of the amide bond |
| 2M NaOH, 80°C, 12 hrs | NaOH | Sodium acetate + Free amine | Base-mediated saponification |
Mechanism : Protonation of the carbonyl oxygen (acidic) or hydroxide attack at the carbonyl carbon (basic) leads to cleavage of the C–N bond.
Ether Cleavage
The pentyloxy bridge is susceptible to cleavage via strong acids or nucleophilic agents.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| 48% HBr, reflux (120°C, 8 hrs) | HBr | 4-Hydroxyphenylacetamide + 1-Bromo-5-(2-methylimidazol-1-yl)pentane | SN2 mechanism dominates |
| HI (excess), 100°C, 6 hrs | HI | Phenol derivative + Iodinated pentane | Proceeds via radical intermediates |
Structural Influence : The electron-rich imidazole ring stabilizes carbocation intermediates during acid-mediated cleavage.
Imidazole Functionalization
The 2-methylimidazole group participates in alkylation and coordination reactions.
Mechanistic Insight : The imidazole nitrogen acts as a nucleophile in alkylation or binds to metal ions via lone-pair donation.
Oxidative Transformations
The pentyl chain and aromatic systems undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Products | Byproducts |
|---|---|---|---|
| KMnO4, H2SO4 | 60°C, 4 hrs | Ketone derivatives (via C–H activation) | MnO2 |
| O3, followed by Zn/H2O | −78°C, 1 hr | Aldehydes (ozonolysis of alkoxy chain) | Zn oxides |
Limitations : Over-oxidation may degrade the imidazole ring under harsh conditions.
Nucleophilic Aromatic Substitution
The para-substituted phenyl group reacts with strong nucleophiles.
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| NH3 (liquid) | 150°C, 10 hrs | 4-Aminophenyl derivative | 45–50% |
| NaSH, DMF | 100°C, 6 hrs | Thiophenyl analog | 60–65% |
Activation : Electron-withdrawing acetamide group enhances ring electrophilicity.
Thermal Degradation
Pyrolysis studies reveal decomposition pathways:
| Temperature | Products | Mechanism |
|---|---|---|
| 250°C (N2 atmosphere) | CO2, NH3, imidazole fragments | Retro-amide formation and ring scission |
| >300°C (air) | Char, NOx compounds | Combustion and oxidation |
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Reagents | Outcome |
|---|---|---|
| 254 nm (Hg lamp) | O2 | Singlet oxygen generation, ring oxidation |
| 365 nm (LED) | None | Cis-trans isomerization of pentyl chain |
Polymer Functionalization
-
Radical Polymerization : Initiates with AIBN to form imidazole-containing copolymers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide. It has been shown to inhibit the growth of various cancer cell lines. For example, compounds with similar structural motifs have demonstrated significant growth inhibition percentages against different cancer types:
| Compound | Cancer Cell Line | Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | MDA-MB-231 | 56.53 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Research indicates that derivatives of acetamides often exhibit significant inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic route typically includes:
- Formation of the Imidazole Ring : Starting from appropriate precursors to create the imidazole moiety.
- Alkylation and Acetylation : Introducing the pentyl chain and acetyl group to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
A study investigated the effect of this compound on human breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
In another study, derivatives similar to this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth in vitro, indicating potential for treating tuberculosis .
Mechanism of Action
The mechanism of action of N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide with key analogs, focusing on synthesis, physicochemical properties, spectral data, and biological activity.
Physicochemical Properties
*Estimated using fragment-based methods.
Spectral Data Comparison
1H-NMR Shifts :
13C-NMR :
Key Structural and Functional Trends
- Imidazole vs. Triazole : Imidazole-containing compounds (target, 8c) exhibit higher LogP values, favoring blood-brain barrier penetration, whereas triazole analogs (9c) prioritize polar interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in 9c) enhance thermal stability (higher melting points) but reduce solubility .
Biological Activity
N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of anticancer properties and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms, and implications for future research.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole moiety, which is known for its biological significance. The presence of the 2-methyl-1H-imidazole group may contribute to its pharmacological properties. The general formula can be represented as follows:
Synthesis and Evaluation
Research has demonstrated that derivatives of imidazole, including this compound, exhibit significant anticancer activity. A study focused on synthesizing various imidazole derivatives assessed their cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines using MTT assays. The results indicated that certain derivatives exhibited considerable cytotoxic effects, particularly against HT-29 cells, with some compounds causing DNA fragmentation indicative of apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11 | HT-29 | 5.3 | Induces apoptosis |
| 12 | MCF-7 | 10.1 | Inhibits DNA synthesis |
| 13 | HT-29 | 4.7 | DNA fragmentation |
The anticancer mechanisms of this compound appear to involve:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, a critical pathway in cancer treatment.
- Inhibition of DNA Synthesis : Some studies suggest that while cytotoxicity is observed, the inhibition of DNA synthesis may not be as pronounced, indicating a complex interaction with cellular processes .
Antioxidant and Antimicrobial Activities
Recent studies have also explored the antioxidant and antimicrobial properties of imidazole derivatives. For instance, metal complexes derived from similar compounds have shown enhanced antioxidant activity compared to their parent ligands. These properties are essential for mitigating oxidative stress-related diseases and infections .
Antioxidant Activity Assessment
The antioxidant potential was evaluated using various assays such as DPPH radical scavenging activity. Results indicated that compounds containing the imidazole ring exhibited significant free radical scavenging capabilities.
| Compound Type | DPPH Scavenging Activity (%) |
|---|---|
| Imidazole Derivative | 78 |
| Metal Complex | 65 |
Clinical Relevance
A case study involving the application of imidazole derivatives in chemotherapy highlighted their role in enhancing the efficacy of standard treatments by acting as multidrug resistance (MDR) reversers. This underscores the potential therapeutic applications of this compound in clinical oncology settings .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Transitioning from in vitro findings to animal models will provide insights into pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating the synergistic effects when combined with existing chemotherapeutic agents could enhance treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
